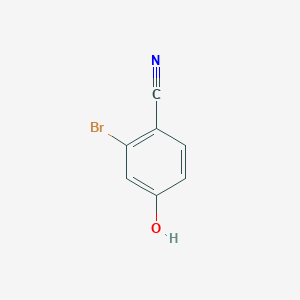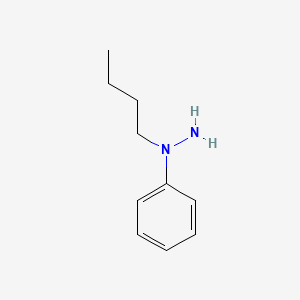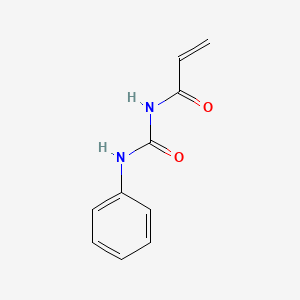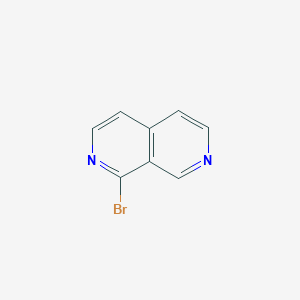
5-(1-Piperidinyl)-3(2H)-pyridazinone
Übersicht
Beschreibung
5-(1-Piperidinyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methodology : 3(2H)-pyridazinones, including derivatives like 5-(1-Piperidinyl)-3(2H)-pyridazinone, can be efficiently synthesized using solvent-free reactions under microwave irradiation. This method involves the use of monophenylhydrazones of 1,2 dicarbonyl compounds and active methylene compounds, with piperidine as a catalyst (Jolivet et al., 1995).
Biological and Pharmacological Applications
- Cytotoxicity and Anti-Proliferative Activity : Novel 3(2H)-pyridazinone derivatives with a piperazinyl linker have demonstrated limited cytotoxicity against human gingival fibroblasts and good anti-proliferative effects against gastric adenocarcinoma cells. These effects are attributed to induced oxidative stress and apoptosis in cancerous cell lines (Alagöz et al., 2021).
- Anticancer Activity : A study on 3(2H)-one pyridazinone derivatives showed potential anti-oxidant activity, suggesting their role in anticancer treatments. These derivatives were evaluated for their in-vitro antioxidant activity and molecular docking studies were carried out to understand their interaction with cancer-related proteins (Mehvish & Kumar, 2022).
- Antiviral Potential : 5-Hydroxy-3(2H)-pyridazinone derivatives have been investigated as inhibitors of genotype 1 HCV NS5B polymerase, indicating their potential application in antiviral therapy. The structural design of these compounds focuses on their efficacy against the hepatitis C virus (Zhou et al., 2008).
Agricultural and Environmental Uses
- Herbicide Development : Pyridazinone derivatives, including this compound, have been studied for their herbicidal properties. Their mode of action includes the inhibition of photosynthesis and the Hill reaction in plants, making them potential candidates for weed control (Hilton et al., 1969).
Zukünftige Richtungen
Piperidine derivatives, including 5-(1-Piperidinyl)-3(2H)-pyridazinone, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis methods and exploring the pharmacological applications of these compounds .
Eigenschaften
IUPAC Name |
4-piperidin-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9-6-8(7-10-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVCCVAWCOYWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518238 | |
| Record name | 5-(Piperidin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82226-41-3 | |
| Record name | 5-(Piperidin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)







